molecular formula C7H11NO2 B8485256 (1R)-1-(2-furyl)-2-(methylamino)ethanol

(1R)-1-(2-furyl)-2-(methylamino)ethanol

Cat. No.: B8485256
M. Wt: 141.17 g/mol
InChI Key: PLZGRWOGYMZWLZ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(2-Furyl)-2-(methylamino)ethanol is a chiral β-amino alcohol characterized by a 2-furyl substituent at the 1-position and a methylamino group at the 2-position of the ethanol backbone.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1R)-1-(furan-2-yl)-2-(methylamino)ethanol

InChI

InChI=1S/C7H11NO2/c1-8-5-6(9)7-3-2-4-10-7/h2-4,6,8-9H,5H2,1H3/t6-/m1/s1

InChI Key

PLZGRWOGYMZWLZ-ZCFIWIBFSA-N

Isomeric SMILES

CNC[C@H](C1=CC=CO1)O

Canonical SMILES

CNCC(C1=CC=CO1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activities

The table below compares key structural and pharmacological features of (1R)-1-(2-furyl)-2-(methylamino)ethanol with its closest analogs:

Compound Name Substituent Molecular Formula Pharmacological Activity Key References
This compound 2-Furyl C₇H₁₁NO₂ Not explicitly reported (inferred) -
Phenylephrine HCl 3-Hydroxyphenyl C₉H₁₄ClNO₂ α₁-Adrenergic agonist (decongestant)
Adrenaline (Epinephrine) 3,4-Dihydroxyphenyl C₉H₁₃NO₃ α/β-Adrenergic agonist (vasopressor)
Pseudoephedrine Phenyl C₁₀H₁₅NO α/β-Adrenergic agonist (decongestant)
(R)-1-(2-Furyl)ethanol 2-Furyl (no amino) C₆H₈O₂ Chiral intermediate (no direct activity)

Key Observations:

  • Receptor Selectivity : Phenylephrine’s 3-hydroxyphenyl group is critical for α₁-adrenergic receptor binding . Substitution with 2-furyl may alter receptor affinity or selectivity due to differences in hydrogen bonding and steric bulk.
  • Stereochemistry : The (1R) configuration is shared with phenylephrine and adrenaline, emphasizing the importance of stereochemistry in adrenergic activity .

Research Findings and Implications

Pharmacological Inference

  • Adrenergic Activity : Phenylephrine’s α₁-agonism relies on its 3-hydroxyphenyl group for receptor interaction . The 2-furyl analog’s activity may be attenuated or redirected toward other targets (e.g., serotonin receptors) due to altered electronic properties.
  • Metabolic Stability: Furyl-containing compounds often exhibit different metabolic profiles compared to phenyl analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.